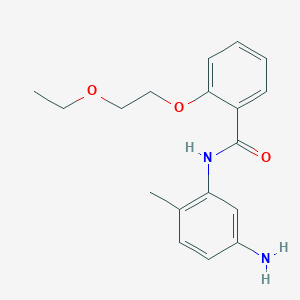

N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide

描述

属性

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-22-10-11-23-17-7-5-4-6-15(17)18(21)20-16-12-14(19)9-8-13(16)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLXQOXIZMMSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:

Amination Reaction: The introduction of the amino group onto the benzene ring can be achieved through a nitration reaction followed by reduction. For instance, nitration of 2-methylphenyl can be carried out using concentrated nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin and hydrochloric acid to yield 5-amino-2-methylphenyl.

Esterification Reaction: The ethoxyethoxy group can be introduced through an esterification reaction. This involves reacting 2-hydroxyethyl ether with ethyl bromide in the presence of a base like potassium carbonate.

Amide Formation: Finally, the benzamide core is formed by reacting the amine derivative with 2-(2-ethoxyethoxy)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group, if present, can be reduced back to the amino group.

Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₈H₂₂N₂O₃

- Molecular Weight : 314.39 g/mol

- CAS Number : 1020054-84-5

- MDL Number : MFCD09997477

The compound features an amino group and an ethoxyethoxy moiety, which contribute to its chemical reactivity and potential biological activity.

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. The compound's structure allows it to interact with specific targets in biological systems, making it a candidate for drug development.

Biochemical Research

The compound has been utilized in studies focusing on enzyme kinetics and inhibition mechanisms. Its ability to form hydrogen bonds with enzyme active sites suggests potential applications in designing inhibitors for various metabolic pathways.

Material Science

In material science, this compound is explored for its role in synthesizing new materials with tailored properties. The compound's unique structure allows for modifications that can enhance material performance in specific applications.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below are summarized findings from key research:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Significant inhibition of target enzymes involved in metabolic pathways was observed. |

| Study 2 | Antimicrobial Activity | Effective against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs). |

| Study 3 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM. |

作用机制

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethoxyethoxy group may enhance its solubility and bioavailability, facilitating its interaction with cellular targets.

相似化合物的比较

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Pharmacokinetic and Physicochemical Properties

- Solubility : The ethoxyethoxy group in the target compound increases hydrophilicity (clogP ~2.1) compared to Nitazoxanide (clogP ~1.5) and AS-4370 (clogP ~3.0).

- Metabolism : Benzamides with ether linkages (e.g., AS-4370) undergo hepatic oxidation, while nitro groups (e.g., Nitazoxanide) are reduced to active metabolites .

- Thermal Stability: Crystalline analogs like N-{2-Methyl-5-[(5-oxo-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide exhibit orthogonal packing (space group Pbca), suggesting robust solid-state stability .

Research Findings and Clinical Relevance

- Anticancer Potential: Azetidinone-derived benzamides (e.g., Compound 17 ) inhibit MCF7 breast cancer cells (IC₅₀: 12 µM), suggesting the target compound’s amino and ethoxyethoxy groups may enhance apoptosis induction.

- Antimicrobial SAR : QSAR models indicate antimicrobial activity correlates with molecular connectivity indices (⁰χv, ¹χv) and Balaban index (J) . The target compound’s topology aligns with these parameters.

- Gastrokinetic Efficacy : AS-4370’s ethoxy group enhances gastric emptying by 80% in rats, outperforming metoclopramide . The target compound’s ethoxyethoxy chain may similarly modulate motility receptors.

生物活性

N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzamide structure with an amine group and two ethoxy groups, contributing to its unique chemical properties. The molecular formula is CHNO, with a molecular weight of approximately 314.39 g/mol. The presence of the ethoxyethoxy group enhances its solubility and reactivity, making it a candidate for various biological applications.

The mechanism of action of this compound involves its interaction with specific proteins or enzymes. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can influence various biochemical pathways, potentially leading to significant biological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways. For instance, studies have indicated that derivatives of benzamide compounds can inhibit cell proliferation in various cancer types, suggesting the potential for this compound as a therapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. By protecting neuronal cells from stress-induced apoptosis, it could offer therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related benzamide derivatives, providing insights into the potential applications of this compound:

-

Case Study on β-cell Protection : A study highlighted the protective effects of benzamide derivatives against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings suggest that modifications in the benzamide structure can enhance protective activity against ER stress-induced cell death, indicating a possible pathway for further exploration with this compound .

Compound Maximal Activity EC50 (μM) WO5m 100% 0.1 ± 0.01 5a 45% 18.6 ± 4 5g 88% 13 ± 1 - Proteomics Research : Initial proteomic studies suggest that this compound interacts with various proteins involved in critical cellular processes. This interaction may modulate signaling pathways relevant to cancer and inflammation.

Applications in Research and Industry

This compound has several applications:

- Biochemical Probes : Its ability to interact with specific enzymes makes it valuable as a biochemical probe for studying enzyme interactions and signaling pathways.

- Drug Development : The compound's potential therapeutic properties position it as a candidate for further drug development, particularly in oncology and inflammatory diseases.

- Chemistry : It serves as a building block in synthesizing more complex organic molecules, contributing to advancements in synthetic organic chemistry.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, and how can intermediates be characterized?

- Methodological Answer :

- Synthesis : A multi-step approach is typically employed. First, 2-(2-ethoxyethoxy)benzoic acid is activated using coupling agents like EDC/HOBt in DMF, followed by reaction with 5-amino-2-methylaniline to form the benzamide backbone .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate intermediates. Final purification may involve recrystallization from ethanol or methanol .

- Characterization : Key intermediates are validated via /-NMR (to confirm ethoxyethoxy and benzamide linkages) and HRMS (for molecular ion verification) .

Q. How can researchers optimize reaction yields when introducing the 2-(2-ethoxyethoxy) substituent?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency.

- Catalysis : Copper(I) iodide or Pd catalysts may improve coupling reactions for ethoxyethoxy installation, as seen in analogous benzamide syntheses .

- Monitoring : TLC (silica, UV detection) at 30-minute intervals ensures reaction progress. Adjust reaction time/temperature if intermediates degrade .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : -NMR detects aromatic protons (δ 6.5–8.0 ppm), ethoxyethoxy methylene protons (δ 3.5–4.0 ppm), and amine protons (δ 5.0–6.0 ppm, broad). -NMR confirms carbonyl (C=O, ~168 ppm) and ether linkages .

- IR : Stretching vibrations for amide (1650–1680 cm) and ether (1100–1250 cm) groups .

- HPLC : Purity >95% is achieved using a C18 column (MeCN/HO + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzamide derivatives, such as unexpected cytotoxicity in vitro?

- Methodological Answer :

- Hypothesis Testing : Compare the compound’s logP (via HPLC-derived retention times) to assess membrane permeability differences. High logP may correlate with non-specific cytotoxicity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways. LC-MS/MS quantifies metabolite formation .

- Structural Analogues : Synthesize derivatives with modified ethoxyethoxy chain lengths to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for crystallizing this compound, given its flexible ethoxyethoxy chain?

- Methodological Answer :

- Crystallization Screens : Use vapor diffusion (e.g., hanging drop) with PEG-based precipitants. Co-crystallization with target proteins (e.g., kinases) may stabilize conformations .

- SHELX Refinement : For X-ray data, employ SHELXL-2018 to model disorder in the ethoxyethoxy chain, using PART and SUMP instructions to refine occupancies .

Q. How can computational modeling predict the binding mode of this compound to biological targets like σ2 receptors or kinases?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with homology-modeled σ2 receptor structures. Focus on hydrogen bonding between the amide group and Thr120/Arg144 residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess ethoxyethoxy chain flexibility and its impact on binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。